molecular formula C13H16F2N2O2 B248184 N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide

Número de catálogo B248184
Peso molecular: 270.27 g/mol
Clave InChI: OGESKGJEFRPLNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide, also known as DFP-10825, is a potent inhibitor of the protein kinase C (PKC) family. PKC plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of PKC has been considered as a potential therapeutic strategy for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Mecanismo De Acción

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide exerts its anti-cancer effects by inhibiting the activity of PKC, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is overexpressed in many cancer cells, leading to the dysregulation of these processes. Therefore, the inhibition of PKC by N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can restore the normal cellular functions and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis. In addition, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes, indicating its potential use as an anti-diabetic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide in lab experiments is its high potency and selectivity for PKC inhibition. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide is its relatively complex synthesis process, which may limit its availability for research purposes.

Direcciones Futuras

Future research on N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide should focus on its potential therapeutic applications in various diseases, including cancer and diabetes. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide may facilitate its use in lab experiments and clinical trials. Finally, the identification of the downstream targets of PKC inhibition by N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide may provide insights into the underlying mechanisms of its anti-cancer and anti-diabetic effects.

Métodos De Síntesis

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can be synthesized through a multi-step process, starting with the reaction of 3,4-difluorobenzoyl chloride with morpholine to form 3,4-difluoro-N-morpholinobenzamide. This intermediate is then reacted with 3-bromopropionyl chloride to obtain the final product, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide.

Aplicaciones Científicas De Investigación

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating its potential use as an adjuvant therapy.

Propiedades

Nombre del producto

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide

Fórmula molecular

C13H16F2N2O2

Peso molecular

270.27 g/mol

Nombre IUPAC

N-(3,4-difluorophenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C13H16F2N2O2/c14-11-2-1-10(9-12(11)15)16-13(18)3-4-17-5-7-19-8-6-17/h1-2,9H,3-8H2,(H,16,18)

Clave InChI

OGESKGJEFRPLNK-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)NC2=CC(=C(C=C2)F)F

SMILES canónico

C1COCCN1CCC(=O)NC2=CC(=C(C=C2)F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.